molecular formula C8H12N2O3 B13812776 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 6600-94-8

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B13812776
CAS No.: 6600-94-8
M. Wt: 184.19 g/mol
InChI Key: AKDJPENCYUIIDX-UHFFFAOYSA-N
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Description

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H12N2O3 This compound is characterized by its pyridine ring structure, which is substituted with amino, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Functional Group Introduction: Through a series of reactions, such as nitration, reduction, and hydroxymethylation, the desired functional groups are introduced onto the pyridine ring.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions under controlled conditions.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Automation: Employing automated systems for monitoring and controlling the reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation of hydroxymethyl groups can yield aldehydes or carboxylic acids.

    Reduction: Reduction of the amino group can produce primary or secondary amines.

    Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has a wide range of scientific research applications, including:

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Biomarker Development: It can be used in the development of biomarkers for detecting specific biological processes.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.

    Therapeutics: It may have therapeutic applications in treating certain diseases or conditions.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-methylpyridin-3-ol: Lacks the hydroxymethyl groups, resulting in different chemical properties and reactivity.

    4,5-Dihydroxymethyl-2-methylpyridin-3-ol: Lacks the amino group, affecting its biological activity and applications.

    2-Methyl-3-hydroxypyridine: A simpler structure with different functional groups, leading to distinct chemical behavior.

Uniqueness

6-Amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both amino and hydroxymethyl groups on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6600-94-8

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

6-amino-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C8H12N2O3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h11-13H,2-3H2,1H3,(H2,9,10)

InChI Key

AKDJPENCYUIIDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)N)CO)CO)O

Origin of Product

United States

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